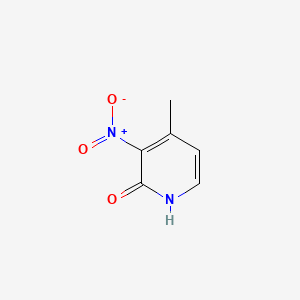

2-Hydroxy-4-methyl-3-nitropyridine

Descripción

Overview of Pyridine (B92270) Derivatives in Modern Chemistry and Drug Design

Significance of N-Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. openmedicinalchemistryjournal.comnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are abundant in nature, appearing in essential biomolecules like vitamins, hormones, and alkaloids. nih.govmdpi.com In fact, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen heterocycles being the most common. nih.govrsc.org Their prevalence in pharmaceuticals is particularly noteworthy, with statistics indicating that approximately 60% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. openmedicinalchemistryjournal.comnih.gov

The significance of N-heterocycles stems from their unique chemical properties. The presence of the nitrogen atom can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. nih.gov These structures can mimic endogenous metabolites and natural products, allowing them to interact with biological targets such as enzymes and nucleic acids. openmedicinalchemistryjournal.comnih.gov The versatility of N-heterocycles allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of a compound to enhance its efficacy and specificity. openmedicinalchemistryjournal.com

Pyridine as a Privileged Structural Motif in Drug Design

Among the myriad of N-heterocycles, pyridine holds a special status as a "privileged structure" in drug design. mdpi.comnih.govnih.govresearchgate.net This six-membered aromatic ring, analogous to benzene (B151609) but with one carbon atom replaced by nitrogen, is a recurring motif in a wide range of therapeutic agents. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts distinct electronic properties, making it a valuable component for modulating a drug's pharmacokinetic and pharmacodynamic profile. nih.gov It can act as a hydrogen bond acceptor, enhancing the binding affinity of a drug to its target receptor. nih.gov

The versatility of the pyridine scaffold has led to its incorporation in numerous blockbuster drugs across various therapeutic areas. nih.gov Examples include isoniazid (B1672263) for tuberculosis, nifedipine (B1678770) for hypertension, and imatinib (B729) for cancer. nih.govnih.govsarchemlabs.com The pyridine nucleus can be readily functionalized, allowing for the creation of large libraries of compounds for drug discovery programs. researchgate.net Its ability to improve metabolic stability, permeability, and potency makes it a favored building block for medicinal chemists. nih.gov

Contextualization of Nitropyridines as Precursors for Bioactive Molecules

Nitropyridines, which are pyridine rings substituted with one or more nitro groups, are highly valuable precursors in the synthesis of complex bioactive molecules. mdpi.comnih.govresearchgate.netresearchgate.net From a synthetic standpoint, they are readily available and offer a wealth of possibilities for further chemical transformations. mdpi.comnih.govresearchgate.net The nitro group can be converted into a variety of other functional groups, such as amino, azo, or hydroxylamine (B1172632) groups, paving the way for the construction of fused heterocyclic systems. mdpi.com This chemical versatility has made nitropyridines essential intermediates in the development of new drugs and agrochemicals. mdpi.comnih.govconsensus.app

Role of Electron-Withdrawing Substituents in Enhancing Reactivity

The nitro group (NO₂) is a strong electron-withdrawing substituent, and its presence on the pyridine ring significantly influences the ring's reactivity. rsc.orgacs.orgnumberanalytics.com This electron-withdrawing effect depletes the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. numberanalytics.comstackexchange.com This is in contrast to benzene, which is generally unreactive towards nucleophiles. numberanalytics.com The positions ortho and para to the nitro group are particularly activated for nucleophilic substitution reactions. stackexchange.com This enhanced reactivity is a key feature that synthetic chemists exploit to introduce a variety of functional groups onto the pyridine scaffold. mdpi.com The electron-withdrawing nature of the nitro group also influences the basicity of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine. numberanalytics.com

Applications in Pharmaceutical and Agrochemical Intermediates

The unique reactivity of nitropyridines makes them crucial intermediates in the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com In drug discovery, nitropyridine derivatives are used to synthesize a wide range of therapeutic agents, including antitumor, antiviral, and anti-neurodegenerative compounds. mdpi.comnih.govresearchgate.netresearchgate.net For example, various nitropyridine-containing compounds have been investigated as inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov They also serve as building blocks for antibacterial and antimalarial agents. nih.gov

In the agrochemical sector, nitropyridines are key components in the synthesis of herbicides, insecticides, and fungicides. mdpi.comchemimpex.comnih.govresearchgate.net Their structural features allow for the development of pesticides that are highly effective against specific pests while potentially minimizing environmental impact. chemimpex.comchemimpex.com The ability to systematically modify the nitropyridine structure enables the creation of new agrochemicals to meet evolving market demands and address challenges like pesticide resistance. nih.gov

Specific Relevance of 2-Hydroxy-4-methyl-3-nitropyridine within the Nitropyridine Class

This compound is a specific nitropyridine derivative that serves as a versatile building block in organic synthesis. chemimpex.com Its structure, featuring a hydroxyl group, a methyl group, and a nitro group on the pyridine ring, provides multiple reactive sites for chemical modification. This compound is recognized as a valuable intermediate in the development of novel bioactive molecules. chemimpex.com Researchers utilize this compound in the synthesis of new pharmaceutical agents and agrochemicals. chemimpex.com It is also used in biochemical research, for instance, in proteomics research and in assays to understand enzyme activities. chemimpex.comscbt.com The conformational stability and vibrational analysis of this compound have also been a subject of study. sigmaaldrich.com

Structural Features and Potential Reactivity

The structure of this compound, a substituted pyridine ring, is fundamental to its chemical behavior. The presence of a hydroxyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position creates a unique electronic environment that dictates its reactivity. The electron-withdrawing nature of the nitro group significantly influences the pyridine ring, making it susceptible to certain chemical transformations. mdpi.com

Studies have investigated the conformational stability and vibrational analysis of this molecule. sigmaaldrich.comchemicalbook.com The methyl group on the pyridine ring is known to be relatively acidic, a property that can be enhanced by the presence of electron-withdrawing groups like the nitro group. mdpi.com This acidity allows for reactions with various aromatic aldehydes. mdpi.com Furthermore, the molecule can undergo reactions with thiolate-anions, leading to the substitution of the nitro group. mdpi.com

Noted as a Key Intermediate in Pharmaceutical Synthesis

The unique structural and reactive properties of this compound make it a crucial intermediate in the synthesis of a wide range of bioactive compounds. nih.gov Its utility spans the creation of molecules with potential applications in various therapeutic areas.

Nitropyridine derivatives, in general, are precursors for a multitude of bioactive molecules. nih.gov For instance, derivatives of nitropyridine have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, and glycogen synthase kinase-3 (GSK3), which is involved in various cellular processes. nih.gov

The synthesis of this compound itself can be achieved with a high yield. One method involves the reaction of a starting compound with concentrated sulfuric acid and sodium nitrite (B80452) in water, resulting in a yield of 97.6%. echemi.com

Scope and Objectives of the Academic Review

The primary objective of this academic review is to provide a focused analysis of this compound, emphasizing its chemical properties and its role as a synthetic intermediate. The review aims to consolidate existing research findings to highlight the compound's significance in the field of medicinal chemistry and drug discovery. By detailing its structural features and reactivity, this review seeks to underscore the potential of this compound in the development of novel pharmaceutical agents. The exploration of its synthetic applications provides a basis for future research into new derivatives with enhanced biological activities.

Table of Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-nitro-2-pyridone |

| Sodium nitrite |

| Sulfuric acid |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWTTHQRMHIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323077 | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-18-8 | |

| Record name | 21901-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 4 Methyl 3 Nitropyridine

Synthetic Routes to 2-Hydroxy-4-methyl-3-nitropyridine and its Derivatives

The introduction of a nitro group onto a hydroxypyridine scaffold is a fundamental transformation in the synthesis of compounds like this compound. The methodologies employed are critical in determining the yield and purity of the final product.

Classical Electrophilic Aromatic Substitution Nitration of Hydroxypyridines

The traditional approach to nitrating hydroxypyridines involves electrophilic aromatic substitution. Due to the electron-deficient nature of the pyridine (B92270) ring, these reactions can require harsh conditions. researchgate.net However, the presence of an electron-donating hydroxyl group facilitates the substitution.

The direct nitration of the 2-hydroxypyridine (B17775) ring system is a common method for introducing a nitro group. For instance, the synthesis of 2-nitro-3-hydroxy-6-methylpyridine, a structural isomer of the target compound, is achieved by treating 5-hydroxy-2-methylpyridine (B31158) with a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com This highlights the direct nitration approach on a substituted hydroxypyridine ring. A similar principle applies to the synthesis of 2-hydroxy-3-nitropyridine (B160883), where 2-hydroxypyridine is the starting material. google.com

Common nitrating agents for these syntheses are mixtures of strong acids. A frequently used combination is fuming nitric acid in the presence of concentrated sulfuric acid. prepchem.com Another documented method involves dissolving 2-hydroxypyridine in pyridine and then adding nitric acid. google.com In a related synthesis of 2,6-diamino-3,5-dinitropyridine, a super-acid system proved more effective than a standard mixed-acid system. researchgate.net

The typical reaction setup involves a reaction flask, often a three-necked flask, equipped with a stirrer, a thermometer to monitor the internal temperature, and an addition funnel for the controlled introduction of the nitrating agent. google.com

Nitration reactions are notoriously exothermic and require careful temperature management to prevent runaway reactions and the formation of byproducts. A standard technique is to cool the reaction vessel in an ice bath during the addition of the nitrating agent. prepchem.comgoogle.com For example, in the synthesis of 2-nitro-3-hydroxy-6-methylpyridine, the temperature is maintained below 30°C during the addition of fuming nitric acid. prepchem.com Similarly, in the preparation of 2-hydroxy-3-nitropyridine, the reaction flask is placed in an ice bath during the dropwise addition of nitric acid. google.com After the initial addition, the reaction may be allowed to proceed at room temperature. google.com

Advanced and Optimized Nitration Procedures for 3-Nitropyridines

To overcome the challenges of classical nitration, such as harsh conditions and potential lack of selectivity, advanced procedures have been developed. These methods often provide milder reaction conditions and improved yields for 3-nitropyridines.

A significant advancement in the nitration of pyridines is the use of dinitrogen pentoxide (N₂O₅) in organic solvents. ntnu.no This method has been shown to successfully nitrate (B79036) pyridine and its derivatives. The reaction proceeds by first reacting the pyridine compound with dinitrogen pentoxide in a solvent such as dichloromethane (B109758) or nitromethane. ntnu.no

The mechanism is complex and does not follow a typical electrophilic aromatic substitution pathway. ntnu.no It involves the initial formation of an N-nitropyridinium nitrate intermediate. ntnu.no This intermediate is then treated with an aqueous solution of a nucleophile, such as sodium bisulfite (NaHSO₃). ntnu.no This leads to the formation of unstable dihydropyridine (B1217469) adducts. Subsequent rearrangement and elimination steps yield the final 3-nitropyridine (B142982) product. ntnu.no The migration of the nitro group is believed to occur via a Current time information in Bangalore, IN.rsc.org sigmatropic shift. ntnu.no This optimized procedure allows for the isolation of 3-nitropyridines after several hours of stirring at room temperature. ntnu.no

Table of Reaction Conditions for Nitration of Pyridine Derivatives

| Starting Material | Nitrating Agent / System | Solvent | Temperature Control | Product | Reference |

| 5-Hydroxy-2-methylpyridine | Fuming Nitric Acid / Conc. Sulfuric Acid | Sulfuric Acid | Ice bath, <30°C | 2-Nitro-3-hydroxy-6-methylpyridine | prepchem.com |

| 2-Hydroxypyridine | Nitric Acid | Pyridine | Ice bath, then room temp. | 2-Hydroxy-3-nitropyridine | google.com |

| Pyridine | Dinitrogen Pentoxide / Sodium Bisulfite | Dichloromethane or Nitromethane | Room Temperature | 3-Nitropyridine | ntnu.no |

| 2,6-Diaminopyridine | Super-acid system | N/A | 30°C | 2,6-Diamino-3,5-dinitropyridine | researchgate.net |

Role of Sodium Bisulfite in Work-up and Isolation

In the synthesis of pyridine derivatives, particularly those involving aldehyde intermediates, purification is a critical step to ensure the purity of the final compound. While direct documentation for the use of sodium bisulfite in the specific isolation of this compound is not prevalent, the principle of its application is a standard and effective method in organic chemistry for the purification of aldehydes.

A common purification strategy involves treating the crude product mixture containing an aldehyde with a saturated aqueous solution of sodium bisulfite. This reaction forms a solid bisulfite adduct with the aldehyde. This adduct is typically insoluble in the organic solvent used for the reaction, allowing it to be easily separated from unreacted starting materials and other impurities by filtration. After isolation, the pure aldehyde can be regenerated from the adduct by treatment with an excess of aqueous sodium bicarbonate or a similar base. This general method, applicable to various aldehydes, allows for the isolation of a completely pure product, often with yields around 60% after redistillation. orgsyn.org

Synthesis of Related Nitropyridine Derivatives

The synthesis of nitropyridine derivatives is a significant area of research due to their applications in materials science, optoelectronics, and biochemistry. nih.gov

Two new 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives have been synthesized and characterized. nih.gov The positioning of the methyl group, whether at the 4- or 6-position, has been shown to modulate the structural and photophysical properties of the resulting isomeric systems. nih.gov

The synthesis of these derivatives typically begins with commercially available methyl-substituted aminopyridines. Specifically, 2-amino-4-methylpyridine (B118599) (also known as 2-amino-4-picoline) and 2-amino-6-methylpyridine (B158447) serve as the foundational starting materials. nih.govguidechem.com These precursors undergo a series of reactions to introduce the nitro group and facilitate subsequent substitutions.

A key step in the synthesis of 2-N-phenylamino derivatives involves the conversion of the starting aminopyridines into more reactive intermediates. The process often involves nitration of the initial aminopicoline, followed by diazotization and then chlorination to yield a chloro derivative. guidechem.com For instance, 2-amino-6-methylpyridine can be nitrated, converted to 2-hydroxy-3-nitro-6-methylpyridine via a diazotization reaction, and finally chlorinated to produce 2-chloro-3-nitro-6-methylpyridine. guidechem.com Similarly, 2-chloro-4-methyl-3-nitropyridine (B135334) is a crucial intermediate derived from 2-amino-4-picoline. innospk.com These chloro intermediates are highly reactive towards nucleophilic substitution, allowing for the introduction of the phenylamino (B1219803) group.

A reliable method for synthesizing 2-methyl-3-nitropyridines utilizes the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles. mdpi.comresearchgate.net In this process, 2-chloro-3-nitropyridines are reacted with a malonic ester anion, which is generated in situ. The resulting product is then subjected to hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridines in moderate to good yields. mdpi.comnih.gov

These 2-methyl-3-nitropyridines can be further functionalized. The methyl group in these compounds is sufficiently acidic to react with various aromatic aldehydes in the presence of a catalytic amount of piperidine. mdpi.com This condensation reaction proceeds under mild conditions and yields the corresponding 2-styryl-3-nitropyridines, which are a class of 2-vinyl-3-nitropyridines, typically as a pure trans-isomer. mdpi.comresearchgate.net This method provides a viable metal-free alternative to the Heck reaction for creating such vinylpyridines. mdpi.comresearchgate.net

Synthesis of 2-N-Phenylamino-(4 or 6)-methyl-3-nitropyridine Derivatives

Mechanistic Investigations of Nitration Reactions

The introduction of a nitro group into the pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. The nitration of substituted pyridines, such as hydroxypicolines, involves complex mechanistic considerations that influence regioselectivity and reaction efficiency.

Early methods involving the direct nitration of precursors like 2-amino-4-picoline or 2-hydroxy-4-picoline are often plagued by a lack of selectivity, leading to a mixture of 3-nitro and 5-nitro regioisomers. This non-selective nitration can result in yields of the desired 3-nitro derivative not exceeding 70% even under optimized conditions. The reaction is also highly exothermic, posing significant thermo-chemical hazards, including the risk of runaway reactions, particularly on a larger scale.

Mechanistic studies on related reactions, such as the Michael addition to nitrostyrenes, highlight the role of intermediates and transition states in determining the reaction outcome. organic-chemistry.orgnih.gov While not a direct nitration, these studies provide insight into the behavior of nitro-containing aromatic systems. For the nitration of pyridines, it is understood that the reaction proceeds via an electrophilic attack of the nitronium ion (NO₂⁺) on the pyridine ring. The position of this attack is governed by the electronic effects of the existing substituents. A hydroxyl group at the 2-position and a methyl group at the 4-position will direct the incoming electrophile, but the deactivating effect of the ring nitrogen complicates predictions and often leads to mixtures of products. The challenges associated with direct nitration have led to the development of alternative, multi-step strategies, such as those involving N-oxides or cyclization reactions, to achieve better control over regioselectivity. acs.org

Proposed Mechanism for Nitration of Pyridine with Dinitrogen Pentoxide

The nitration of pyridine with dinitrogen pentoxide (DNP) does not proceed via a direct electrophilic attack on the electron-deficient pyridine ring. youtube.com Instead, the reaction is initiated by the formation of an N-nitropyridinium nitrate salt from the reaction of pyridine with DNP in an organic solvent or liquid sulfur dioxide. ntnu.noepa.govrsc.org This initial product is a stable pyridinium (B92312) salt where the nitro group is attached to the nitrogen atom of the pyridine ring. youtube.com

Nitro Group Migration (e.g.,clockss.orgrsc.orgSigmatropic Shift)

Following the formation of the N-nitropyridinium intermediate, the introduction of a nucleophile, such as aqueous sodium bisulfite, triggers the subsequent steps. ntnu.no The migration of the nitro group from the nitrogen atom to the carbon backbone of the pyridine ring is a critical phase of the mechanism. ntnu.noclockss.org Evidence from studies on various pyridine derivatives suggests that this migration occurs via a ntnu.no sigmatropic shift. ntnu.norsc.org This concerted, intramolecular rearrangement is one of the two proposed mechanisms, the other being the migration of a nitronium ion within a solvent cage. epa.govrsc.org The results from nitrating a series of dimethylpyridines lend support to the sigmatropic shift mechanism. epa.govrsc.org Nitro group migrations have also been observed in other heterocyclic systems under different reaction conditions. clockss.orgresearchgate.net

Nucleophilic Attack and Intermediate Formation (e.g., Dihydropyridine Sulfonates)

The N-nitropyridinium salt is susceptible to nucleophilic attack. ntnu.noscielo.org.mx When an aqueous solution of sodium bisulfite is used, the bisulfite ion acts as the nucleophile, attacking the N-nitropyridinium cation at the 2- or 4-position. ntnu.no This attack leads to the formation of transient dihydropyridine intermediates, specifically N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate. ntnu.noepa.govrsc.org

The N-nitro-1,2-dihydropyridine-2-sulfonate intermediate is then believed to undergo the ntnu.no sigmatropic shift of the nitro group to the 3-position. ntnu.no This is followed by the addition of another bisulfite ion, forming a tetrahydro intermediate. ntnu.no The final step is the elimination of two bisulfite ions to yield the aromatic 3-nitropyridine product. ntnu.no The N-nitro-1,4-dihydropyridine-4-sulfonate intermediate also reacts to form the 3-nitropyridine product through a first-order reaction. rsc.org

Reactivity and Functionalization Studies

The nitro group in this compound significantly influences its reactivity, making the pyridine ring susceptible to various transformations. The electron-withdrawing nature of the nitro group facilitates nucleophilic reactions and allows for functionalization at different positions of the ring. nih.govnih.gov

Reactions at the Nitro Group: Reduction to Amino Group

The nitro group of nitropyridines can be readily reduced to an amino group, providing a gateway to a wide range of further functionalization. wikipedia.orgjsynthchem.com This transformation is crucial for the synthesis of many biologically active molecules and complex heterocyclic systems. nih.govorgsyn.org

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide. wikipedia.orgacs.org For instance, the reduction of a nitropyridone derivative to the corresponding diamine was achieved using 10% Pd/C under a hydrogen atmosphere. acs.org

Metal-Acid Systems: The use of a metal, such as iron or tin, in an acidic medium is a classic method for nitro group reduction. wikipedia.orgorgsyn.org

Electrochemical Reduction: 3-Nitropyridines can be converted to 3-aminopyridines through electrochemical reduction in an acidic solution, a method that can be applied to various substituted nitropyridines. google.com

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride are also utilized for the reduction of aromatic nitro compounds. wikipedia.org In some cases, the reduction can be chemoselective, yielding hydroxylamine (B1172632) intermediates. wikipedia.orgnih.gov

Table 1: Selected Reagents for the Reduction of Nitropyridines

| Reagent/System | Product | Reference(s) |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Amine | acs.org, wikipedia.org |

| Iron in Acidic Media | Amine | orgsyn.org, wikipedia.org |

| Tin(II) Chloride | Amine | wikipedia.org |

| Electrochemical Reduction | Amine | google.com |

| Zinc dust and Ammonium Chloride | Hydroxylamine | wikipedia.org |

| Sodium Hydrosulfite | Amine | wikipedia.org |

Substitution Reactions: Nucleophilic Substitution at Nitro-substituted Position

The nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by other substituents. nih.gov While halogens are more common leaving groups, the substitution of a nitro group provides a valuable synthetic strategy. nih.govwikipedia.org

Studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov This reaction proceeds regioselectively, yielding 3-thioether-substituted pyridines. nih.gov The reactivity in these SNAr reactions is influenced by the electron-withdrawing substituents that stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org Another important class of reactions is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group attacks the electron-deficient ring at a hydrogen-bearing position, typically ortho or para to the nitro group. ntnu.noacs.orgnih.gov

Table 2: Examples of Nucleophilic Substitution on 3-Nitropyridines

| Substrate | Nucleophile | Reaction Type | Product | Reference(s) |

| 2-Methyl-3-nitro-5-bromopyridine | Thiols (R-SH) | SNAr (NO₂ substitution) | 2-Methyl-3-thioether-5-bromopyridine | nih.gov |

| 3-Nitropyridine | Sulfonyl-stabilized carbanions | Vicarious Nucleophilic Substitution (VNS) | Alkylated 3-nitropyridine | acs.org |

| 3-Nitropyridine | Hydroxylamine | Vicarious Nucleophilic Substitution (VNS) | 2-Amino-5-nitropyridine (B18323) / 4-Amino-3-nitropyridine | ntnu.no, rsc.org |

Amination Reactions of 3-Nitropyridines

Direct amination of the 3-nitropyridine scaffold is a key method for producing aminopyridine derivatives. ntnu.norsc.org One of the primary methods to achieve this is the Vicarious Nucleophilic Substitution (VNS) reaction. ntnu.norsc.org Using amination reagents like hydroxylamine or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base, an amino group can be introduced selectively at the position para to the nitro group (the 6-position). ntnu.norsc.org This method has been successfully applied to a range of nine different 3-nitropyridine compounds, yielding the corresponding 2-amino-5-nitropyridines in moderate to good yields. rsc.org

Another approach is oxidative amination. For example, reacting 3-nitropyridine with ammonia (B1221849) in a DMSO/water mixture in the presence of potassium permanganate (B83412) results in the formation of 2-amino-5-nitropyridine with high selectivity and a 66% isolated yield. ntnu.no These amination strategies provide direct routes to valuable building blocks for more complex molecules. orgsyn.org

Vicarious Nucleophilic Substitution with Hydroxylamine and Triazoles

Vicarious Nucleophilic Substitution (VNS) is a crucial method for the C-H functionalization of electrophilic aromatic compounds, such as nitropyridines. nih.gov This reaction allows for the direct substitution of a hydrogen atom with a nucleophile that possesses a leaving group. nih.gov In the context of 3-nitropyridines, amination can be achieved with high regioselectivity using reagents like hydroxylamine and 4-amino-1,2,4-triazole. ntnu.norsc.org

The reaction mechanism involves the initial addition of the nucleophile to the electron-deficient pyridine ring, typically at a position ortho or para to the nitro group, to form a σ-adduct. nih.gov This is followed by a base-induced β-elimination of a leaving group from the nucleophile's side chain, leading to the restoration of the aromatic system and the formation of the aminated product. nih.gov

Research has shown that the amination of various 3-nitropyridine compounds using hydroxylamine or 4-amino-1,2,4-triazole proceeds in moderate to good yields. ntnu.norsc.org Both reagents selectively introduce the amino group at the position para to the nitro group. ntnu.no While hydroxylamine offers the advantage of a simpler work-up procedure, yielding nearly pure products directly, 4-amino-1,2,4-triazole has been found to provide better yields for certain substrates. rsc.org This methodology provides a general route for preparing 3- or 4-substituted 2-amino-5-nitropyridines. rsc.org

Table 1: Amination of 3-Nitropyridines via VNS

| Reagent | Position of Amination | Yield | Notes |

|---|---|---|---|

| Hydroxylamine | para to nitro group | Moderate to Good | Easy work-up rsc.org |

| 4-Amino-1,2,4-triazole | para to nitro group | Moderate to Good | Better yields for some substrates rsc.org |

Oxidative Amination

Oxidative amination represents an alternative pathway for the amination of 3-nitropyridines. This method involves the nucleophilic addition of an amine followed by oxidation to restore aromaticity. A notable example is the reaction of 3-nitropyridine in a solution of dimethyl sulfoxide (B87167) (DMSO) and water saturated with ammonia, in the presence of an oxidizing agent like potassium permanganate. ntnu.no

This specific method has been shown to produce 2-amino-5-nitropyridine with high selectivity, achieving an isolated yield of 66%. ntnu.no Unlike reactions in liquid ammonia at lower temperatures which can result in a mixture of isomers, performing the oxidative amination at room temperature provides a more selective outcome. ntnu.no

Table 2: Oxidative Amination of 3-Nitropyridine

| Substrate | Reagents | Product | Yield | Selectivity |

|---|---|---|---|---|

| 3-Nitropyridine | NH₃ (in DMSO/H₂O), KMnO₄ | 2-Amino-5-nitropyridine | 66% | High |

Methylation Reactions of 2-Hydroxy-3-nitropyridine

The methylation of 2-hydroxy-3-nitropyridine demonstrates the dual reactivity of the molecule, which exists in tautomeric equilibrium with 3-nitro-2-pyridone. This allows for methylation to occur at either the oxygen atom of the hydroxyl group or the nitrogen atom of the pyridine ring, leading to two distinct products.

Formation of 2-Methoxy-3-nitropyridine

The O-methylation of 2-hydroxy-3-nitropyridine yields 2-methoxy-3-nitropyridine. chemicalbook.com This reaction typically involves treating the substrate with a methylating agent. 2-Methoxy-3-nitropyridine is a useful intermediate in organic synthesis, serving as a precursor for further functionalization, such as reduction of the nitro group to an amine. chemicalbook.comgoogle.com

Table 3: O-Methylation of 2-Hydroxy-3-nitropyridine

| Reactant | Product | Reaction Type |

|---|---|---|

| 2-Hydroxy-3-nitropyridine | 2-Methoxy-3-nitropyridine | O-Methylation |

Formation of N-Methyl-3-nitro-2-pyridone

The alternative N-methylation pathway results in the formation of N-methyl-3-nitro-2-pyridone. This occurs when the methylation agent attacks the nitrogen atom of the pyridone tautomer. The synthesis of related compounds, such as 1-methyl-3,5-dinitro-2-pyridone, is well-documented and proceeds through the N-methylation of a pyridinium salt followed by oxidation and nitration. nih.gov This pyridone structure is noted for its electron-deficient nature, making it a suitable substrate for various nucleophilic reactions. nih.gov

Table 4: N-Methylation of 2-Hydroxy-3-nitropyridine (Pyridone Tautomer)

| Reactant (Tautomer) | Product | Reaction Type |

|---|---|---|

| 3-Nitro-2-pyridone | N-Methyl-3-nitro-2-pyridone | N-Methylation |

Advanced Spectroscopic and Computational Analyses

Conformational Stability and Vibrational Spectroscopy

Computational studies, particularly using Density Functional Theory (DFT) with various basis sets, have been instrumental in determining the conformational stability and vibrational characteristics of pyridine (B92270) derivatives. nih.gov For 2-Hydroxy-4-methyl-3-nitropyridine, these analyses provide a foundational understanding of its structural and dynamic behavior.

FTIR and Laser Raman Spectroscopy

Experimental analysis of this compound is effectively conducted using Fourier Transform Infrared (FTIR) and Laser Raman spectroscopy. The FTIR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the Laser Raman spectrum is observed from 4000–50 cm⁻¹. researchgate.net These techniques probe the vibrational modes of the molecule. For instance, in a related compound, 2-hydroxy-5-methyl-3-nitropyridine, the FTIR and Raman spectra were analyzed to assign specific vibrational frequencies to the functional groups present, such as the nitro (NO₂), methyl (CH₃), and hydroxyl (OH) groups. researchgate.net Computational simulations of these spectra often show good agreement with the experimental data, validating the theoretical models used. researchgate.net

Analysis Based on Point Group Symmetry

The molecular structure of this compound is analyzed based on its point group symmetry. Assuming a planar structure, the molecule is often assigned to the Cₛ point group. researchgate.net In this symmetry group, all vibrational modes are active in both FTIR and Raman spectroscopy. This theoretical framework is crucial for the systematic classification and assignment of the observed vibrational bands to their corresponding fundamental modes. researchgate.net For similar molecules, quantum chemical calculations confirm that the optimized geometry often possesses C₁ or Cₛ point group symmetry. nih.gov

Observed Bands and Assignment to Specific Modes of Vibrations

The assignment of observed spectral bands to specific vibrational modes is a critical step in understanding the molecular structure. This is accomplished by comparing the experimental frequencies with those obtained from scaled quantum mechanical calculations and by referencing data from similar pyridine derivatives. nih.gov

Key vibrational modes for substituted pyridines like this compound include:

O-H Vibrations : The hydroxyl group's stretching frequency is sensitive to hydrogen bonding. In a free state, it appears around 3615 cm⁻¹, but intermolecular hydrogen bonding can lower this frequency to a range of 3145-3430 cm⁻¹. For a similar molecule, this O-H stretching mode was observed at 3355 cm⁻¹ in FTIR and 3356 cm⁻¹ in Raman spectra. The in-plane bending vibration of the OH group is typically found near 1200 cm⁻¹.

C-H Vibrations : The C-H stretching modes of the pyridine ring are expected in the 3000–3100 cm⁻¹ region.

NO₂ Vibrations : The nitro group has characteristic asymmetric and symmetric stretching frequencies.

CH₃ Vibrations : The methyl group exhibits its own set of stretching and bending vibrations.

The table below presents a selection of observed and calculated vibrational frequencies and their assignments for a closely related compound, 2-hydroxy-5-methyl-3-nitropyridine, which provides a reference for the title compound.

| Observed Frequency (FTIR, cm⁻¹) | Observed Frequency (Raman, cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 3355 | 3356 | - | O-H Stretching |

| 3070 | 3072 | - | C-H Stretching |

| 1620 | 1622 | - | C-C Stretching |

| 1575 | 1578 | - | Asymmetric NO₂ Stretching |

| 1460 | 1460 | - | CH₃ Asymmetric Bending |

| 1350 | 1352 | - | Symmetric NO₂ Stretching |

| 1205 | 1200 | - | O-H In-plane Bending |

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound are investigated using molecular orbital theory, with a focus on understanding reactivity and charge distribution within the molecule.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. nih.govaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter that indicates the molecule's kinetic stability and polarizability. nih.govirjweb.com

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov For many pyridine derivatives, the HOMO is often located over the pyridine ring and specific substituents, while the LUMO distribution can vary. nih.govnih.gov The energies of these orbitals and their gap are calculated using methods like DFT at various levels of theory. aimspress.comirjweb.com

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. aimspress.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. aimspress.com |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.govirjweb.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding interactions within a molecule, corresponding to the classic Lewis structure concept. uni-muenchen.dewisc.edu It examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E⁽²⁾) associated with these interactions, particularly hyperconjugative interactions, reveals the intramolecular charge transfer and delocalization within the system. wisc.edursc.org

Key insights from NBO analysis include:

Hyperconjugative Interactions : The analysis quantifies the delocalization of electron density from occupied bond or lone-pair orbitals to unoccupied antibonding orbitals. For example, the interaction between a lone pair on an oxygen or nitrogen atom and an adjacent antibonding orbital (e.g., n → π* or n → σ*) indicates significant charge delocalization.

Natural Atomic Charges : NBO analysis calculates the charge distribution on each atom, providing insight into the molecule's electrostatic potential and reactive sites. nih.gov

Hybridization : It determines the spd composition of atomic hybrids, describing the nature of the bonds (e.g., σ(C-O)) and their polarization. uni-muenchen.de

For substituted pyridines, NBO analysis has been used to study the electronic exchange interaction and charge delocalization, providing a deeper understanding of the substituent effects on the electronic structure. nih.gov

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Significance |

| LP(N) -> π(C-C) | Varies | Indicates delocalization of the nitrogen lone pair into the pyridine ring. |

| LP(O) -> σ(N-C) | Varies | Shows hyperconjugation from the hydroxyl oxygen to the ring. |

| π(C-C) -> π*(C-C) | Varies | Represents π-electron delocalization within the aromatic ring. |

Tautomeric Equilibria and Intramolecular Processes

The compound this compound exists in a tautomeric equilibrium with its corresponding pyridone form, 4-Methyl-3-nitro-1H-pyridin-2-one. This phenomenon is a classic case of lactam-lactim tautomerism, where a proton can be transferred between the exocyclic oxygen atom and the ring nitrogen atom. chemtube3d.comnih.gov The position of this equilibrium is highly sensitive to the physical state and the surrounding environment of the molecule. nih.govwikipedia.org

The 2-hydroxypyridine (B17775) form is an aromatic enol-like structure, while the 2-pyridone form possesses an amide-like (lactam) structure. chemtube3d.com While the pyridone form disrupts the continuous conjugation seen in benzene (B151609), it is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system. chemtube3d.com

In the gas phase, the tautomeric equilibrium for the parent 2-hydroxypyridine molecule favors the hydroxy (enol) form over the pyridone (keto) form. nih.gov The energy difference is small, approximately 3 kJ/mol. nih.gov Theoretical investigations using DFT and coupled-cluster (CCSD) methods have explored the mechanism of this gas-phase tautomerization. nih.gov

The intramolecular conversion from the 2-hydroxypyridine tautomer to the 2-pyridone tautomer proceeds via a 1,3-proton shift. This unimolecular pathway involves a significant energy barrier, with a calculated average activation energy of around 137.15 kJ/mol. nih.gov In contrast, an intermolecular mechanism, where the proton transfer is mediated by a second molecule (forming a dimer), exhibits a much lower activation barrier of about 30.84 kJ/mol. nih.gov

The core of the tautomerization is a proton transfer reaction. nih.gov In the intramolecular mechanism, this occurs as a direct 1,3-proton shift from the oxygen atom to the nitrogen atom. nih.gov This process involves a transition state where the proton is partially bonded to both heteroatoms.

The tautomerization is accompanied by significant changes in the molecular geometry. Upon conversion from the 2-hydroxypyridine form to the 2-pyridone form, the C2-O11 bond shortens significantly, acquiring more double-bond character, while the N1-C2 bond elongates. nih.gov This reflects the shift from a C-O single bond and C=N double bond character in the hydroxy form to a C=O double bond and C-N single bond character in the pyridone form. Proton transfer processes in related pyridine derivatives have been extensively studied, confirming the fundamental nature of this transformation. nih.govresearchgate.net

The tautomeric equilibrium of the 2-hydroxypyridine/2-pyridone system is profoundly influenced by the polarity of the solvent. wikipedia.orgwuxibiology.com While the hydroxy form is favored in the gas phase and in non-polar solvents, the pyridone form is predominantly favored in polar solvents and in the solid state. nih.govwikipedia.org

This shift is primarily attributed to the significant difference in the dipole moments of the two tautomers. The 2-pyridone form is much more polar than the 2-hydroxypyridine form. For example, calculations for the parent system show the dipole moment of 2-pyridone is around 5.3-6.0 Debye, whereas for 2-hydroxypyridine it is only about 1.6-1.8 Debye. wuxibiology.com Polar solvents, particularly protic solvents like water and alcohols, can better solvate the more polar pyridone tautomer, thus stabilizing it and shifting the equilibrium in its favor. wikipedia.orgwuxibiology.com In water, the equilibrium constant for the parent system is approximately 900, indicating a strong preference for the pyridone form. nih.gov Studies on various substituted 2-hydroxypyridines confirm that this solvent-dependent behavior is a general trend. researchgate.net The capability of the solvent to form hydrogen bonds can also dramatically influence the tautomerization process. nih.gov

Table 2: Tautomeric Preference in Different Media

| Medium | Dominant Tautomer | Reason |

| Gas Phase | 2-Hydroxypyridine | Lower intrinsic energy. nih.gov |

| Non-polar Solvents (e.g., Cyclohexane) | 2-Hydroxypyridine (though both coexist) | Low polarity environment favors the less polar tautomer. nih.govwuxibiology.com |

| Polar Solvents (e.g., Water, Ethanol) | 2-Pyridone | Stabilization of the highly polar pyridone form by solvent dipoles. nih.govwikipedia.orgwuxibiology.com |

| Solid State | 2-Pyridone | Stabilization through intermolecular hydrogen bonding in the crystal lattice. wikipedia.org |

Upon absorption of light, molecules can undergo chemical transformations from their electronically excited states. For compounds capable of tautomerization, this can lead to a process known as excited-state intramolecular proton transfer (ESIPT). rsc.orgrsc.org In systems analogous to this compound, such as other nitro-substituted hydroxyquinolines, fluorescence is observed to originate from the keto (pyridone) tautomer even when the enol (hydroxy) form is the one that is optically excited. rsc.org This indicates that an ultrafast proton transfer occurs in the excited state.

Pump-probe spectroscopic experiments on related nitro-substituted hydroxyaromatic compounds have shown that the ESIPT process can occur on a picosecond or even sub-picosecond timescale. rsc.org Quantum-chemical calculations suggest that the presence of substituents, such as the nitro group, can introduce a potential energy barrier to the ESIPT process in both the ground and excited states. rsc.org The relaxation of the excited molecule back to the ground state may proceed through various pathways, including fluorescence from the excited keto tautomer or non-radiative decay, which can involve conical intersections between the excited and ground state potential energy surfaces. rsc.org Studies on similar systems like 7-hydroxy-4-methylcoumarin show that excited-state proton transfer can be facilitated by interactions with solvent molecules, leading to the formation of an excited tautomer. researchgate.net

Excited State Roaming Reactions and Phototautomerization

Multiconfigurational Methods (CASSCF and CASPT2)

Multiconfigurational self-consistent field (CASSCF) and complete active space second-order perturbation theory (CASPT2) are advanced computational methods employed to study the electronic structure of molecules, especially in their excited states or during chemical reactions where multiple electronic configurations are important. These methods are essential for accurately describing photochemical processes.

Searches for studies applying CASSCF or CASPT2 methods to this compound did not yield any specific results. While research applying these methods to other nitrogen-containing heterocyclic compounds exists, demonstrating the utility of these approaches in understanding photolysis and electronic transitions, no such analysis has been published for the title compound.

Potential Energy Curves and Conical Intersections

Potential energy curves (or surfaces) map the energy of a molecule as its geometry changes. They are fundamental to understanding the pathways of chemical reactions. Conical intersections are points on these surfaces where different electronic states have the same energy, acting as efficient funnels for rapid, non-radiative decay from an excited state back to the ground state. The study of these features is critical for explaining the photostability or photoreactivity of a molecule.

No published literature was found that details the potential energy curves or the locations and roles of conical intersections in the photochemical deactivation pathways of this compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, which are vital for understanding a compound's physical and chemical properties.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), for a determined crystal structure of this compound did not return any results. While structures for related nitropyridine derivatives are available, the specific crystallographic data for this compound, which would include unit cell dimensions, space group, and atomic coordinates, has not been deposited in the public domain.

Biological and Pharmaceutical Research Applications

Development of Bioactive Nitropyridine-Based Molecules

Nitropyridines are recognized as valuable precursors for a wide array of mono- and polynuclear heterocyclic systems. nih.gov This class of compounds is integral to drug design, offering a synthetically accessible route to molecules with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govnih.gov

The nitropyridine framework is a key starting point for synthesizing various pharmaceuticals. A notable example involves 2-chloro-4-methyl-3-nitropyridine (B135334), a derivative of 2-hydroxy-4-methyl-3-nitropyridine, which serves as an intermediate in the synthesis of Nevirapine. googleapis.com Nevirapine is an HIV reverse transcriptase inhibitor used in the treatment of HIV-1. googleapis.com The synthesis pathway often involves the nitration of 2-hydroxy-4-picoline to create the nitropyridine structure, which is then further modified. googleapis.com

Furthermore, nitropyridines are instrumental in creating sophisticated molecules for targeted therapies. For instance, 2-amino-4-methyl-5-nitropyridine (B42881) has been used as a starting material for the synthesis of AZD7648, a highly selective DNA-dependent protein kinase inhibitor. nih.gov This highlights the role of nitropyridines as foundational intermediates in the development of targeted drugs. nih.gov

The chemical reactivity of the nitropyridine ring allows for its incorporation into a multitude of heterocyclic systems, leading to compounds with a broad spectrum of biological effects. nih.gov Researchers have utilized nitropyridine derivatives to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.govresearchgate.net In these syntheses, a 2-chloro-5-methyl-3-nitropyridine (B188117) was modified to create a series of inhibitors, with the most effective compounds displaying IC50 values in the range of 8.5–12.2 µM. nih.gov

Another significant application is in the development of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov A multi-step synthesis starting from 2,6-dichloro-3-nitropyridine (B41883) yielded a series of heterocyclic compounds, with the most active inhibitor demonstrating an IC50 of 8 nM. nih.gov These examples underscore the versatility of nitropyridines in generating diverse and potent bioactive molecules.

| Precursor Compound | Target Molecule/System | Resulting Activity |

| 2-chloro-4-methyl-3-nitropyridine | Nevirapine | HIV Reverse Transcriptase Inhibitor googleapis.com |

| 2-amino-4-methyl-5-nitropyridine | AZD7648 | DNA-dependent Protein Kinase Inhibitor nih.gov |

| 2-chloro-5-methyl-3-nitropyridine | JAK2 Inhibitors | Inhibition of Janus kinase 2 (IC50: 8.5–12.2 µM) nih.gov |

| 2,6-dichloro-3-nitropyridine | GSK3 Inhibitors | Inhibition of Glycogen Synthase Kinase-3 (IC50: 8 nM) nih.gov |

Antimicrobial and Anticancer Research

Derivatives of nitropyridines have been a focus of research for developing new antimicrobial and anticancer agents. nih.govnih.gov Their structural framework allows for modifications that can lead to enhanced potency and selectivity against pathogens and cancer cells.

Research has demonstrated the antibacterial potential of various heterocyclic systems derived from nitropyridines. For example, novel 3(5)-nitropyridines functionalized with azole or pyridazine (B1198779) moieties, synthesized from chloro-3-nitropyridines, have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov

In another study, N-hydroxy-pyridoxazinone derivatives were synthesized from 3-hydroxy-2-nitropyridine (B88870). nih.gov One of these compounds exhibited high antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL. nih.gov Furthermore, metal complexes incorporating nitropyridine ligands have shown antimicrobial activity comparable to the antibiotic ciprofloxacin (B1669076) against several bacterial strains. nih.gov

| Derivative Class | Bacterial Strain(s) | Observed Activity (MIC) |

| Nitropyridine-functionalized azoles/pyridazines | S. aureus, E. coli | Moderate antibacterial activity nih.gov |

| N-hydroxy-pyridoxazinone derivative | E. faecalis | 7.8 μg/mL nih.gov |

| N-hydroxy-pyridoxazinone derivative | S. agalactiae | 62.5 μg/mL (higher than chloramphenicol) nih.gov |

| Nitropyridine-containing metal complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin nih.gov |

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. mdpi.com Several studies have explored the potential of pyridine-based molecules to trigger this process in cancer cells. For instance, novel 3-cyano-2-substituted pyridines have been shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com One particularly potent benzohydrazide (B10538) derivative inhibited the growth of these cells with an IC50 value of 2 μM and was observed to cause cell shrinkage and the formation of apoptotic bodies. mdpi.com This compound was also found to arrest the cell cycle in the G1 phase. mdpi.com

Other research has focused on different pyridine-containing structures. Rhenium(IV) compounds with bipyridine and phenanthroline ligands have demonstrated potent antiproliferative activity and the ability to induce apoptosis in cancer cells. rsc.org Similarly, derivatives of 2-thioxoimidazolidin-4-one have been shown to induce apoptosis in liver cancer (HepG2) cells, enhancing the expression of pro-apoptotic genes like p53 and caspases while inhibiting the anti-apoptotic Bcl-2 gene. mdpi.com These findings highlight the potential of developing pyridine-based compounds as effective apoptosis-inducing anticancer agents. nih.govnih.gov

Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a significant cause of infections. nih.gov Nitropyridine derivatives have shown notable activity against this specific pathogen. For example, N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine demonstrated an MIC of 31.2 μg/mL against S. aureus. nih.gov

Additionally, coordination complexes containing nitropyridine ligands have been tested for their antibacterial capabilities. nih.gov These metal complexes, when tested against S. aureus, showed zones of inhibition that were comparable to those of the standard antibiotic ciprofloxacin. nih.gov This indicates that incorporating nitropyridines into larger molecular structures can be a viable strategy for developing new agents to combat S. aureus infections. nih.gov

Antifungal Effects

While specific antifungal studies on this compound are not extensively detailed in available literature, the broader class of nitropyridine derivatives has demonstrated notable biological activities, including antifungal properties. mdpi.com The nitro group, in conjunction with the pyridine (B92270) ring, can facilitate various biological interactions. For instance, research on related compounds, such as N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine, has shown antifungal activity against several strains of Candida, including C. albicans, C. glabrata, and C. tropicalis. mdpi.com One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against these fungal pathogens. mdpi.com These findings suggest the potential of the nitropyridine scaffold as a basis for developing new antifungal agents, warranting further investigation into the specific efficacy of this compound. mdpi.com

Biorecognition and Sensing Applications

The unique electronic properties of the nitropyridine moiety make it a valuable component in the design of advanced materials for biorecognition and chemical sensing.

Redox-Switchable Coordinating Groups

The 2-nitropyridine (B88261) motif is a prime example of a simple organic structure that can function as a redox-switchable coordinating group. This capability is crucial for applications in metal purification, chemical detection, and the development of stimuli-responsive materials. The nitro group is electron-withdrawing, which typically results in weak interactions with metal ions. However, upon electrochemical or chemical reduction, the nitro group can be converted to a radical anion. This transformation dramatically alters the electronic properties of the pyridine ring, turning the molecule into a much stronger ligand with a high affinity for metal ions. This ability to "switch" binding affinity through a redox reaction is a key feature of these molecules. The principle has been demonstrated in various N-donor ligands where the location of an unpaired electron can be switched between the metal center and the ligand, thereby modulating the complex's properties. nih.gov

Ligands for Metal Ion Coordination (e.g., Ca2+)

The redox-switchable nature of nitropyridines has been harnessed to create ligands with tunable affinity for specific metal ions, such as Calcium (Ca2+). In one study, a 2-nitropyridine group was chemically attached to a diaza-crown ether, a molecule already known for its ability to bind certain cations. In its standard, oxidized state, the resulting ligand showed only weak interactions with metal ions due to the electron-withdrawing nature of the nitro group.

Upon reduction, the ligand transformed into a radical anion state, which exhibited a significantly stronger affinity for Ca2+. A noteworthy aspect of this system is that the redox potential required to trigger this switch is dependent on the specific metal ion present in the solution. This charge-density-dependent behavior allows the system to differentiate between various metal ions, opening up possibilities for its use in sophisticated biological or industrial sensing applications. researchgate.net The broader family of hydroxypyridinone derivatives is also well-recognized for its capacity to act as effective binding agents for a range of metal ions, including Cu(II), Zn(II), and Fe(III). rsc.orgresearchgate.net

Microbial Biotransformation Studies

Microbial systems offer an effective and environmentally friendly method for modifying chemical compounds. While direct biotransformation studies on this compound are limited, extensive research on its close structural analog, 2-amino-4-methyl-3-nitropyridine (B139313), provides significant insight into its likely metabolic fate when exposed to fungi and bacteria. nih.govsigmaaldrich.com

Metabolism by Fungi (e.g., Cunninghamella elegans)

The fungus Cunninghamella elegans is a well-established microbial model for studying the metabolism of foreign compounds (xenobiotics) as it often produces metabolites similar to those found in mammals. researchgate.netnih.gov When C. elegans was used for the biotransformation of 2-amino-4-methyl-3-nitropyridine, it yielded three distinct oxidized products. researchgate.netnih.gov This indicates that the fungus possesses enzymatic machinery, likely involving cytochrome P450 monooxygenases, capable of hydroxylating both the aromatic ring and the aliphatic methyl group, as well as oxidizing the pyridine nitrogen atom. researchgate.netnih.gov The biotransformation by C. elegans was successfully scaled up, achieving a 13% yield for the 5-hydroxy metabolite in multi-gram quantities. researchgate.netnih.gov

Table 1: Metabolites from the Biotransformation of 2-Amino-4-methyl-3-nitropyridine by Cunninghamella elegans

| Metabolite Name | Site of Modification |

|---|---|

| 2-amino-5-hydroxy-4-methyl-3-nitropyridine | Aromatic C5-hydroxylation |

| 2-amino-4-hydroxymethyl-3-nitropyridine | Aliphatic methyl group hydroxylation |

| 2-amino-4-methyl-3-nitropyridine-1-oxide | Pyridine N-oxidation |

Source: researchgate.netnih.gov

Metabolism by Bacteria (e.g., Streptomyces antibioticus)

The bacterium Streptomyces antibioticus is also known for its diverse metabolic capabilities. When exposed to 2-amino-4-methyl-3-nitropyridine, S. antibioticus produced two different products. researchgate.netnih.govoup.com One of these products, 2-amino-6-hydroxy-4-methyl-3-nitropyridine, was found to be unstable under acidic conditions and readily converted to its more stable tautomeric form, 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. researchgate.netnih.govoup.com This transformation involves hydroxylation at the C6 position of the pyridine ring, followed by tautomerization to the pyridinone form. oup.com

Table 2: Metabolites from the Biotransformation of 2-Amino-4-methyl-3-nitropyridine by Streptomyces antibioticus

| Metabolite Name | Notes |

|---|---|

| 2-amino-6-hydroxy-4-methyl-3-nitropyridine | Less stable tautomer; acid labile |

| 2-amino-4-methyl-3-nitro-6(1H)-pyridinone | More stable tautomer |

Source: researchgate.netnih.govoup.com

Compound Index

Hydroxylation Products and Pyridinone Formation

This compound exists in a tautomeric equilibrium with its pyridinone form. Tautomers are structural isomers of chemical compounds that readily interconvert. This particular compound demonstrates a classic case of lactam-lactim tautomerism, which is characteristic of many hydroxypyridines.

The two tautomeric forms are:

2-Hydroxypyridine (B17775) form (lactim): The aromatic pyridine ring has a hydroxyl (-OH) group at the C2 position.

2-Pyridone form (lactam): This form has a carbonyl group (C=O) at the C2 position and the hydrogen atom is bonded to the nitrogen atom. wikipedia.org

The equilibrium between these two forms is a significant aspect of the compound's chemistry. In the solid state, the pyridone form is generally predominant. wikipedia.org This is confirmed through techniques like X-ray crystallography and infrared (IR) spectroscopy, which show the presence of a C=O bond and the absence of an O-H bond frequency. wikipedia.org Several chemical suppliers list "4-Methyl-3-nitro-2-pyridone" or "4-Methyl-3-nitro-2(1H)-pyridinone" as synonyms for this compound, underscoring the prevalence and stability of the pyridinone structure. scbt.com

The IUPAC name for the pyridone tautomer is 4-methyl-3-nitro-1H-pyridin-2-one. uni.lu This tautomerism is crucial as it influences the compound's reactivity and its interactions in biological systems.

Process Optimization for Yield Improvement

The efficient synthesis of this compound and related compounds is critical for their application in research and industry. Process optimization focuses on maximizing product yield and purity while minimizing waste and cost. Key parameters that are often adjusted include reaction temperature, time, and the molar ratio of reactants.

One documented synthesis method for this compound involves the reaction of 2-amino-4-methyl-3-nitropyridine with sodium nitrite (B80452) in the presence of sulfuric acid. echemi.com Optimization of this process by controlling the temperature at 0°C during the addition of reactants and then allowing the reaction to proceed at room temperature resulted in a high yield of 97.6%. echemi.com

In the synthesis of related nitropyridines, optimization strategies have proven effective. For instance, in the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridine (B167233) precursors, procedures have been optimized to avoid the use of inconvenient and hazardous bases like sodium hydride (NaH). mdpi.com Similarly, the synthesis of 2-hydroxy-3-nitropyridine (B160883) has been improved by using pyridine as a solvent and carefully controlling the addition of nitric acid in an ice bath, followed by repeated concentration and reaction steps. google.com This method is noted for producing a high-purity product with reduced environmental impact due to less waste generation. google.com

While a formal "Design of Experiments" (DoE) study for this specific compound is not detailed in the provided sources, the principles are evident in the described synthetic modifications. The table below summarizes optimized conditions found in related syntheses, illustrating the common variables in process optimization.

Table 1: Examples of Optimized Reaction Conditions for Nitropyridine Synthesis

| Product | Starting Material | Key Optimization Parameters | Reported Yield | Reference |

|---|---|---|---|---|

| This compound | 2-amino-4-methyl-3-nitropyridine | Slow addition of sodium nitrite solution at 0°C, followed by reaction at room temperature for 2 hours. | 97.6% | echemi.com |

| 2-hydroxy-3-nitropyridine | 2-hydroxypyridine | Dropwise addition of nitric acid in pyridine at 0°C; repeated concentration and reaction cycles. | High Purity | google.com |

| 2-methyl-3-nitropyridines | 2-chloro-3-nitropyridines | Use of K2CO3 instead of stronger, less convenient bases like NaH. | Moderate to Good | mdpi.com |

This table is based on data for the target compound and closely related structures to illustrate optimization principles.

Potential as Lead Compounds for Drug Development

This compound is a valuable compound in the field of medicinal chemistry, primarily serving as a versatile intermediate or building block for the synthesis of more complex, biologically active molecules. chemimpex.com Its structure, featuring hydroxyl, methyl, and nitro groups on a pyridine ring, makes it a useful scaffold for creating new pharmaceutical agents. chemimpex.com

The pyridine ring itself is a common structural motif found in numerous pharmaceuticals. mdpi.com The functional groups on this compound allow for a variety of chemical transformations, enabling chemists to systematically modify the structure to optimize its biological activity, a key process in drug discovery. This compound is specifically mentioned for its role as an intermediate in the development of drugs targeting neurological disorders. chemimpex.com

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. The utility of this compound as a starting point for synthesizing new chemical entities with enhanced efficacy and specificity firmly places it in the category of a key building block for developing lead compounds. chemimpex.com Its use as a biochemical for proteomics research further highlights its importance in the broader field of biological and pharmaceutical studies. scbt.com

Applications in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Various Heterocyclic Compounds

This nitropyridine derivative serves as a crucial starting point for constructing a variety of heterocyclic compounds, which are central to numerous biologically active molecules. Current time information in Bangalore, IN.

The compound is a key intermediate in the synthesis of sophisticated pyridine (B92270) derivatives for the pharmaceutical sector. Current time information in Bangalore, IN. A prominent example is its role as a precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the management of HIV. rsc.orgvcu.edu The synthesis pathway often involves the conversion of the nitropyridine scaffold into key intermediates like 2-chloro-3-amino-4-picoline (CAPIC), a strategic building block for Nevirapine. vcu.edunih.gov Furthermore, the broader class of nitropyridines is instrumental in creating other modern pharmaceuticals, underscoring the importance of this chemical family in drug discovery. mdpi.com

In the agrochemical industry, 2-Hydroxy-4-methyl-3-nitropyridine is employed as a precursor for formulating effective pesticides and herbicides. Current time information in Bangalore, IN. The reactivity of the nitropyridine core is leveraged to build more complex molecules designed for targeted agricultural applications. Current time information in Bangalore, IN.mdpi.com The development of novel herbicides often involves reactions with nitropyridine derivatives to produce compounds with specific biological activities. mdpi.com

Research Chemical for Nitroaromatic Reaction Studies

This compound is a valuable tool in chemical research, particularly for investigating the properties and reactions of nitroaromatic compounds. ntnu.no Its specific structure has been the subject of studies focusing on conformational stability and vibrational analysis, providing fundamental insights into the behavior of substituted pyridines. sigmaaldrich.com Furthermore, it serves as a model compound for studying key organic reactions, such as nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the pyridine ring for functionalization. ntnu.no

Synthesis of Picolinonitriles and Trisubstituted Pyridines

The compound is also a precursor in the synthesis of highly functionalized molecules such as picolinonitriles and other trisubstituted pyridines.

Research has identified 3-hydroxy-4-substituted picolinonitriles as exceptionally valuable synthetic intermediates. nih.gov These molecules are themselves building blocks for creating complex 2,3,4-trisubstituted pyridines, which are structural motifs found in a wide array of biologically active compounds. nih.govacs.org The synthesis of these picolinonitriles can be achieved through multi-step pathways that modify the foundational pyridine structure. acs.org

The true synthetic power of 3-hydroxy-4-substituted picolinonitriles lies in the versatility of the cyano (nitrile) group. nih.gov This functional group provides a gateway for the construction of numerous other functionalities in a single step. nih.govacs.org The cyano group can be chemically transformed into a wide range of other groups, including:

Amino

Methyl

Amido

Imidate

Amidoxime

Keto

Carboxyl

Ester groups acs.org

This flexibility makes picolinonitriles derived from nitropyridine precursors powerful tools for medicinal and organic chemists. acs.org

Interactive Data Tables

Table 1: Summary of Applications for this compound

| Field | Application Area | Specific Use | Reference |

| Pharmaceuticals | Intermediate | Precursor for Nevirapine (HIV drug) | Current time information in Bangalore, IN.rsc.orgnih.gov |

| Agrochemicals | Precursor | Formulation of pesticides and herbicides | Current time information in Bangalore, IN.mdpi.com |

| Research | Research Chemical | Studies on nitroaromatic reactions and molecular structure | sigmaaldrich.comntnu.no |

| Organic Synthesis | Intermediate | Synthesis of picolinonitriles and trisubstituted pyridines | nih.govacs.org |

Applications in Dyes and Pigments Production

The structure of this compound is well-suited for its use as a coupling component in the synthesis of azo dyes. Azo dyes, which constitute over half of all commercial colorants, are synthesized through a two-step process involving the diazotization of a primary aromatic amine followed by its coupling with an electron-rich nucleophile. bg.ac.rs Pyridone derivatives, particularly 2-pyridones, are a significant class of coupling components that have been used to create a wide range of disperse and acid dyes. nih.govsamipubco.com

As a substituted 2-hydroxypyridine (B17775), this compound can act as the coupling partner for various diazonium salts. The resulting molecules are known as azo pyridone dyes, which are noted for their high molar extinction coefficients and good fastness properties, making them suitable for dyeing hydrophobic fibers like polyester (B1180765). bg.ac.rsscirp.org These dyes typically produce bright hues ranging from yellow to orange. bg.ac.rsscirp.org The synthesis of 3-(p-substituted phenylazo)-6-pyridone dyes, for example, has been shown to yield colorants with excellent affinity and penetration for polyester fabrics. scirp.org

The presence of the nitro group in the this compound structure is also significant. Electron-withdrawing groups, such as nitro groups, are known to influence the final properties of a dye, including its color and light fastness. nih.gov Therefore, incorporating this compound into a dye's structure offers a method for tuning its performance characteristics.

Incorporation into Functional Materials (e.g., Optoelectronics)

Pyridine derivatives are increasingly in demand for applications in materials science, including the development of functional materials for optoelectronics. nih.gov this compound possesses structural features that make it a candidate for creating materials with nonlinear optical (NLO) properties. NLO materials are essential for a range of technologies, including optical data processing, storage, and sensors.

The potential of this compound for NLO applications stems from its "push-pull" electronic structure. The electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO₂) are attached to the same pyridine ring system. This arrangement can lead to a large molecular hyperpolarizability, a key requirement for second- and third-order NLO effects. Research into related nitropyridine compounds has highlighted their potential in this area. For instance, studies on 2-N-phenylamino-methyl-nitropyridine isomers have explored how the substituent positions on the pyridine ring modulate structural and photophysical behaviors relevant to optoelectronics.